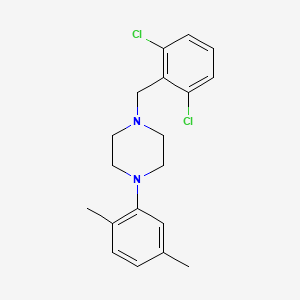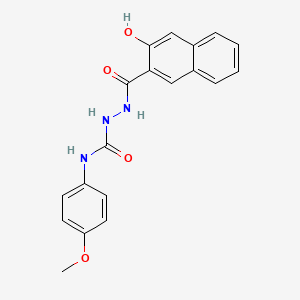![molecular formula C18H25N3O4 B5115413 1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)
1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as TASP0433864, is a small molecule that has been studied extensively for its potential therapeutic applications. It is a selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. TASP0433864 has been shown to have a high affinity for the neurokinin-1 receptor and is a promising candidate for further research.
作用機序
TASP0433864 is a selective antagonist of the neurokinin-1 receptor. It binds to the receptor and prevents the binding of substance P, which is a neuropeptide that plays a role in pain, inflammation, and anxiety. By blocking the binding of substance P, TASP0433864 reduces the activity of the neurokinin-1 receptor and the downstream signaling pathways that are involved in pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
TASP0433864 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in vitro. It has also been shown to reduce the activity of spinal cord neurons that are involved in pain processing. In animal models, TASP0433864 has been shown to reduce inflammatory pain and neuropathic pain, as well as anxiety-like behaviors.
実験室実験の利点と制限
One of the advantages of TASP0433864 is that it is a selective antagonist of the neurokinin-1 receptor, which means that it does not interact with other receptors in the body. This makes it a useful tool for studying the role of the neurokinin-1 receptor in pain, inflammation, and anxiety. However, one of the limitations of TASP0433864 is that it has a relatively short half-life in vivo, which means that it may need to be administered frequently in order to maintain its effects.
将来の方向性
There are a number of potential future directions for research on TASP0433864. One area of interest is the role of the neurokinin-1 receptor in chronic pain conditions, such as fibromyalgia and chronic fatigue syndrome. TASP0433864 may also be useful for studying the role of the neurokinin-1 receptor in other physiological processes, such as stress and immune function. Additionally, further research is needed to determine the optimal dosing and administration methods for TASP0433864 in order to maximize its therapeutic potential.
合成法
TASP0433864 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid to form the corresponding amide. The amide is then subjected to a series of reactions involving piperazine and pyrrolidine to form the final product.
科学的研究の応用
TASP0433864 has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. TASP0433864 has been shown to be effective in animal models of inflammatory pain, neuropathic pain, and anxiety. It has also been shown to have anti-inflammatory effects in vitro.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-25-15-5-3-14(4-6-15)21-17(23)13-16(18(21)24)20-9-7-19(8-10-20)11-12-22/h3-6,16,22H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZESCZHYCGPVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)


![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)


![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)

